molecular formula C14H17ClFN B13070761 4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine

4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine

Cat. No.: B13070761
M. Wt: 253.74 g/mol
InChI Key: GHCSYLARDSOXJR-UHFFFAOYSA-N
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Description

4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine is a chemical compound with the molecular formula C14H17ClFN and a molecular weight of 253.74 g/mol This compound features a piperidine ring substituted with a cyclopropyl group that is further substituted with a 2-chloro-6-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-(2-chloro-6-fluorophenyl)cyclopropylamine with piperidine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[1-(2-Chlorophenyl)cyclopropyl]piperidine
  • 4-[1-(2-Fluorophenyl)cyclopropyl]piperidine
  • 4-[1-(2-Bromophenyl)cyclopropyl]piperidine

Uniqueness

4-[1-(2-Chloro-6-fluorophenyl)cyclopropyl]piperidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H17ClFN

Molecular Weight

253.74 g/mol

IUPAC Name

4-[1-(2-chloro-6-fluorophenyl)cyclopropyl]piperidine

InChI

InChI=1S/C14H17ClFN/c15-11-2-1-3-12(16)13(11)14(6-7-14)10-4-8-17-9-5-10/h1-3,10,17H,4-9H2

InChI Key

GHCSYLARDSOXJR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2(CC2)C3=C(C=CC=C3Cl)F

Origin of Product

United States

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